3-Bromoquinoline-5-carboxylic acid
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Overview
Description
3-Bromoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Bromoquinoline-5-carboxylic acid, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 3-Bromoquinoline-5-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO2/c11-8-2-1-3-9-7 (8)4-6 (5-12-9)10 (13)14/h1-5H, (H,13,14) and the InChI key is LYLFBEXBABQCAW-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline derivatives, including 3-Bromoquinoline-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis
3-Bromoquinoline-5-carboxylic acid is a solid substance at room temperature . Its molecular weight is 252.07 .Scientific Research Applications
Synthetic Organic Chemistry
Specific Scientific Field:
Organic Synthesis
Summary of Application:
3-Bromoquinoline-5-carboxylic acid serves as a versatile building block for synthesizing other quinoline derivatives. Researchers use it to create novel compounds with potential biological activities.
Experimental Procedures:
Results:
These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊
Safety And Hazards
The safety information for 3-Bromoquinoline-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for the research and application of 3-Bromoquinoline-5-carboxylic acid and its derivatives could involve exploring greener and more sustainable chemical processes . This could include the use of alternative reaction methods such as microwave synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .
properties
IUPAC Name |
3-bromoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSLKFZOVNDIDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858602 |
Source
|
Record name | 3-Bromoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-5-carboxylic acid | |
CAS RN |
1344046-12-3 |
Source
|
Record name | 3-Bromo-5-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1344046-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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